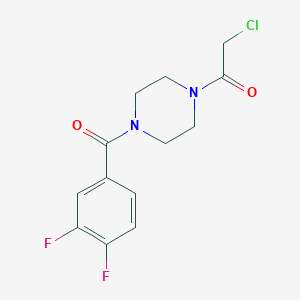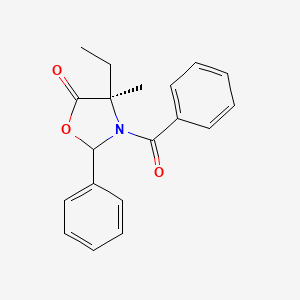
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro-substituted phenyl ring, a methoxymethoxy group, and a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, which is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form 4-chloro-2-(methoxymethoxy)phenol.
Formation of Methylsulfane Group: The intermediate 4-chloro-2-(methoxymethoxy)phenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to introduce the methylsulfane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Amines, thiols
Reduction: Lithium aluminum hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Substituted phenyl derivatives
Reduction: Alcohols
科学的研究の応用
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfane group can undergo redox reactions. These interactions and reactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methoxybenzyl alcohol
- 4-Methoxy-2-methylphenylboronic acid
Uniqueness
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethoxy group and a methylsulfane group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC名 |
4-chloro-2-(methoxymethoxy)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-8-5-7(10)3-4-9(8)13-2/h3-5H,6H2,1-2H3 |
InChIキー |
KBWHINFLCBEJOV-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=CC(=C1)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


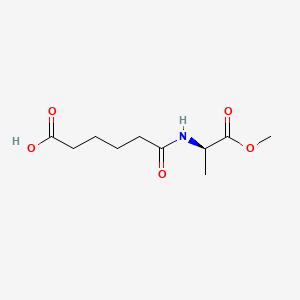

![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)

![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
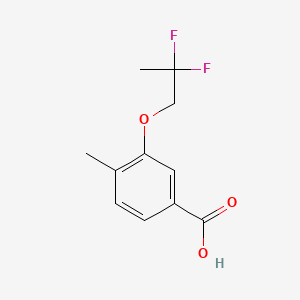
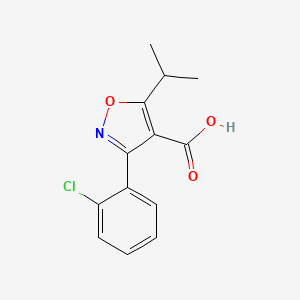


![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

